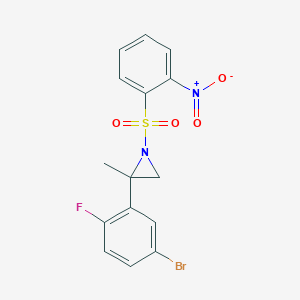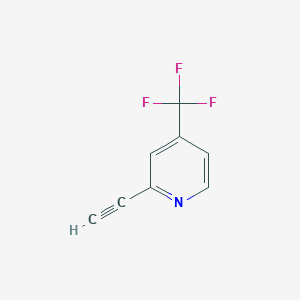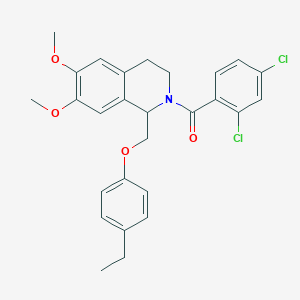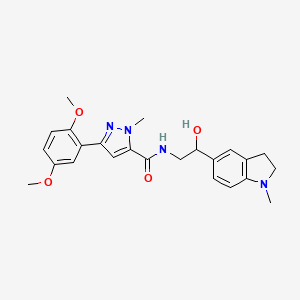
2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine is a complex organic compound that features a unique combination of bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nitration, and aziridination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring safety protocols, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and nitro groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitropyridine
- 1-Bromo-5-fluoro-2-nitrobenzene
- 2-Fluorophenylboronic acid
Uniqueness
2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-methyl-1-(2-nitrophenyl)sulfonylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O4S/c1-15(11-8-10(16)6-7-12(11)17)9-18(15)24(22,23)14-5-3-2-4-13(14)19(20)21/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQRPPDQBLFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2606373.png)
![3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one](/img/structure/B2606375.png)

![3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2606377.png)
![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2606379.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606380.png)
![4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2606383.png)
![2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2606384.png)

![tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2606389.png)


